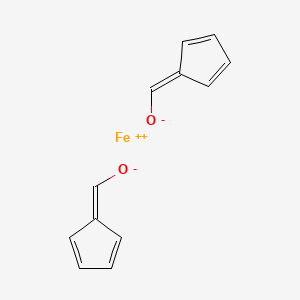

Ferrocene, 1,1'-diformyl-

Description

The discovery of ferrocene (B1249389) in 1951 is widely regarded as a watershed moment that catalyzed the rapid expansion of organometallic chemistry. wikipedia.orgmagritek.com Its remarkable stability, stemming from the "sandwich" structure where an iron atom is nestled between two parallel cyclopentadienyl (B1206354) rings, was a puzzle that led to new theories of chemical bonding. wikipedia.org This discovery not only earned Geoffrey Wilkinson and Ernst Otto Fischer the Nobel Prize in Chemistry in 1973 but also opened the floodgates for the exploration of a vast new class of compounds known as metallocenes. wikipedia.orgmagritek.com

The initial fascination with ferrocene quickly evolved into a quest to functionalize its cyclopentadienyl rings, thereby tuning its physical and chemical properties for specific applications. Chemists soon discovered that ferrocene exhibits aromatic character, allowing it to undergo reactions such as Friedel-Crafts acylation, which paved the way for the synthesis of a multitude of derivatives. magritek.com This ability to introduce functional groups in a controlled manner is a significant advantage of ferrocene chemistry. tu-chemnitz.de

The development of ferrocene derivatives has been driven by the pursuit of novel materials and catalysts. wikipedia.orgcmu.edu The incorporation of ferrocene units into polymers, for instance, has been a major area of research since the 1950s, with the goal of creating materials with unique electronic, optical, and thermal properties. cmu.edu The derivatization of ferrocene allows for the creation of both main-chain and side-chain ferrocene-containing polymers. cmu.edu Furthermore, the synthesis of chiral ferrocenyl phosphines has had a profound impact on asymmetric catalysis, finding use in the industrial production of pharmaceuticals and agrochemicals. wikipedia.org

Ferrocene, 1,1'-diformyl- has emerged as a particularly valuable starting material in the synthesis of more complex ferrocene-containing systems. tu-chemnitz.de Its two aldehyde functionalities provide reactive sites for a wide range of chemical transformations, making it a crucial precursor for various advanced materials.

Key research trajectories involving Ferrocene, 1,1'-diformyl- include:

Synthesis of Schiff Bases: The aldehyde groups readily react with primary amines to form Schiff bases. researchgate.netrsc.orgresearchgate.net These ferrocene-containing Schiff bases are investigated for their potential applications in coordination chemistry, as ligands for metal complexes, and for their biological activities. jomardpublishing.com

Polymer Chemistry: Ferrocene, 1,1'-diformyl- serves as a monomer for the synthesis of ferrocene-based polymers. cmu.eduscispace.com These polymers are of interest for their redox properties, thermal stability, and potential use in electronic devices and as coatings.

Precursor to Other Functional Groups: The formyl groups can be readily converted into other functionalities. For example, they can be reduced to form 1,1'-bis(hydroxymethyl)ferrocene or undergo Wittig-type reactions to yield vinylferrocene derivatives. tu-chemnitz.dechembk.com These transformations open up pathways to a wider range of disubstituted ferrocene compounds with tailored properties.

Redox-Active Systems: The presence of electron-withdrawing formyl groups influences the redox potential of the ferrocene core, making it a subject of study in electrochemistry. tu-chemnitz.de The reversible one-electron oxidation of the iron center is a hallmark of ferrocene chemistry and is exploited in the design of redox sensors and molecular switches. acs.org

The academic significance of Ferrocene, 1,1'-diformyl- lies in its role as a versatile and readily accessible building block that enables the systematic construction of complex molecular architectures with potential applications in materials science, catalysis, and medicinal chemistry.

Physicochemical Properties of Ferrocene, 1,1'-diformyl-

Ferrocene, 1,1'-diformyl- is an orange-yellow to dark red or brown crystalline solid. chembk.comchembk.com It is insoluble in water but soluble in many organic solvents. chembk.comchemicalbook.com

Table 1: Physical Properties of Ferrocene, 1,1'-diformyl-

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀FeO₂ | chembk.comchemicalbook.com |

| Molar Mass | 242.05 g/mol | chembk.comchemicalbook.com |

| Appearance | Dark red to brown powder | chembk.com |

| Melting Point | 151-156 °C | chembk.comchembk.comchemicalbook.com |

| Solubility | Insoluble in water | chembk.comchemicalbook.com |

Spectroscopic Data of Ferrocene, 1,1'-diformyl-

Spectroscopic techniques are essential for the characterization of Ferrocene, 1,1'-diformyl-.

Table 2: Spectroscopic Data for Ferrocene, 1,1'-diformyl-

| Technique | Key Features | Reference(s) |

|---|---|---|

| ¹H NMR | Signals corresponding to the protons on the cyclopentadienyl rings and the aldehyde protons. | magritek.comresearchgate.net |

| IR Spectroscopy | Characteristic stretching frequency for the carbonyl group (C=O) of the aldehyde. | researchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Absorption bands related to the electronic transitions within the ferrocene moiety. | researchgate.netup.ac.zaresearchgate.net |

Synthesis and Reactions of Ferrocene, 1,1'-diformyl-

A common method for the preparation of Ferrocene, 1,1'-diformyl- involves the Vilsmeier-Haack reaction, which is a formylation reaction using a phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). tu-chemnitz.de Another reported method involves the reaction of ferrocene with dimethylformamide in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by the introduction of carbon dioxide. chembk.com

The reactivity of Ferrocene, 1,1'-diformyl- is dominated by its aldehyde groups. It is a key precursor for the synthesis of various derivatives, including:

1,1'-Di(aminomethyl)ferrocene: This is prepared by converting the dialdehyde (B1249045) into its oxime, followed by reduction. researchgate.net However, the resulting diamine can be unstable. researchgate.net

Ferrocene-based Schiff bases: These are synthesized through the condensation reaction with various amines. researchgate.netrsc.orgresearchgate.netscielo.org.mx

Vinylferrocenes: These can be obtained via Wittig or Horner-Wadsworth-Emmons reactions. tu-chemnitz.de

Applications of Ferrocene, 1,1'-diformyl-

The primary application of Ferrocene, 1,1'-diformyl- is as an intermediate in the synthesis of more complex molecules and materials. tu-chemnitz.de Its derivatives have been explored for a variety of uses:

Materials Science: Ferrocene, 1,1'-diformyl- is a monomer used in the creation of redox-active polymers. cmu.eduscispace.com These polymers are of interest for applications such as sensors, modified electrodes, and controlled-release systems. The incorporation of the ferrocene unit into polymer backbones can impart desirable electronic and thermal properties. cmu.edu

Catalysis: While not a direct catalyst itself in most cases, it is a precursor to ligands used in catalysis. wikipedia.org For example, the synthesis of chiral phosphine (B1218219) ligands derived from ferrocene has been instrumental in the development of catalysts for asymmetric synthesis. wikipedia.org

Corrosion Inhibition: Schiff bases derived from ferrocene derivatives have been shown to be effective corrosion inhibitors for metals like aluminum alloys in acidic media. rsc.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H10FeO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) |

InChI |

InChI=1S/2C6H6O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5,7H;/q;;+2/p-2 |

InChI Key |

LQYSDNOQNIOVFY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C[O-])C=C1.C1=CC(=C[O-])C=C1.[Fe+2] |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of Ferrocene, 1,1 Diformyl

Reductive Amination and Nitrogen-Containing Derivatives

The direct reaction of the carbonyl groups in Ferrocene (B1249389), 1,1'-diformyl- with amines, followed by reduction, provides a straightforward route to various nitrogen-containing ferrocene derivatives. This process, known as reductive amination, can be tailored to yield primary, secondary, or tertiary amines, as well as more complex cyclic and acyclic structures.

The synthesis of aminomethyl-substituted ferrocenes from Ferrocene, 1,1'-diformyl- is a versatile transformation that can be achieved through one- or two-step procedures. researchgate.netrsc.org The choice of reducing agent is crucial in determining the final product. For instance, the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild reducing agent allows for the one-pot synthesis of tertiary (ferrocenylmethyl)amines in high yields. researchgate.netorscience.ru This method involves the reaction of Ferrocene, 1,1'-diformyl- with a secondary amine in the presence of the reducing agent.

Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are employed in a two-step process. researchgate.netorscience.ru First, the diamine is condensed with the dialdehyde (B1249045) to form an imine intermediate, which is then reduced to the corresponding secondary (ferrocenylmethyl)amine. researchgate.net The yields for these reactions are generally high, often ranging from 65% to 97%. researchgate.netorscience.ruibm.com

Table 1: Synthesis of Aminomethyl-Substituted Ferrocenes via Reductive Amination

| Starting Amine | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Secondary Amine | NaBH(OAc)₃ | Tertiary (ferrocenylmethyl)amine | 65-97 | researchgate.netorscience.ru |

| Primary Amine | LiAlH₄ | Secondary (ferrocenylmethyl)amine | 65-97 | researchgate.netorscience.ru |

The reactivity of Ferrocene, 1,1'-diformyl- extends to the synthesis of more complex nitrogen-containing architectures such as iminomethylferrocenes, azaferrocenophanes, and diferrocenylamines. researchgate.net Iminomethylferrocenes are typically formed as intermediates in reductive amination reactions but can be isolated under specific conditions. researchgate.netorscience.ru

Azaferrocenophanes, which are ferrocenophanes containing a nitrogen atom in the bridge, can be synthesized from Ferrocene, 1,1'-diformyl- through reductive amination with primary diamines. The choice of the diamine's chain length is critical for successful cyclization. The use of NaBH(OAc)₃ has been reported as an effective reducing agent for these transformations, leading to the formation of the cyclic tertiary amine products. researchgate.netorscience.ru

Diferrocenylamines can also be prepared through reductive amination pathways involving Ferrocene, 1,1'-diformyl- and an appropriate amino-functionalized ferrocene precursor. researchgate.net These reactions significantly expand the library of ferrocene-based compounds, providing access to molecules with unique structural and electronic properties. researchgate.net

Carbonyl Group Transformations

The aldehyde functionalities of Ferrocene, 1,1'-diformyl- are prime sites for carbon-carbon bond-forming reactions, enabling the construction of extended conjugated systems and novel olefinic derivatives.

The Wittig reaction is a powerful tool for converting the formyl groups of Ferrocene, 1,1'-diformyl- into vinyl groups. This reaction involves the treatment of the dialdehyde with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base. ibm.comrsc.org This methodology has been successfully employed to synthesize 1,1'-divinylferrocene and its derivatives. rsc.org

For example, the reaction of Ferrocene, 1,1'-diformyl- with methyltriphenylphosphonium (B96628) bromide in the presence of n-butyllithium yields 1,1'-divinylferrocene. rsc.org The Wittig reaction can also be used to introduce more complex substituents. For instance, reacting Ferrocene, 1,1'-diformyl- with a p-iodobenzyltriphenylphosphonium ylide produces (E,E)-1,1'-(p-iodophenyl)ethenyl ferrocene. ibm.com This approach has been utilized in the stepwise synthesis of dimeric porphyrins linked by a ferrocene unit. orscience.ru

Table 2: Examples of Wittig Olefination of Ferrocene, 1,1'-diformyl-

| Phosphonium Ylide | Product | Reference |

|---|---|---|

| Methyltriphenylphosphonium ylide | 1,1'-Divinylferrocene | rsc.org |

| p-Iodobenzyltriphenylphosphonium ylide | (E,E)-1,1'-(p-Iodophenyl)ethenyl ferrocene | ibm.com |

| Tetraphenylporphyrin-derived phosphonium salt | Dimeric porphyrins linked by a ferrocene | orscience.ru |

Aldol-type condensation reactions provide another avenue for extending the conjugated system of Ferrocene, 1,1'-diformyl-. While many examples in the literature start from 1,1'-diacetylferrocene, the principle is applicable to the diformyl analogue. nih.gov These reactions typically involve the base-catalyzed reaction of the ferrocene dialdehyde with a ketone or another aldehyde, leading to the formation of α,β-unsaturated carbonyl compounds (enones). nih.gov

The Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation between an aldehyde and a ketone, can be used to synthesize ferrocenyl chalcone-like structures. nih.gov By reacting Ferrocene, 1,1'-diformyl- with appropriate ketones, it is possible to generate extended, conjugated systems with potential applications in nonlinear optics and as electroactive materials. acs.org The condensation can be controlled stoichiometrically to achieve either mono- or di-condensation products. nih.gov

Ring Functionalization and Cyclization Reactions

While the formyl groups are the primary reactive sites, the cyclopentadienyl (B1206354) rings of Ferrocene, 1,1'-diformyl- can also be functionalized, although this often requires a strategic approach due to the deactivating effect of the aldehyde groups.

A common strategy involves the protection of the formyl groups as acetals, for example, by reacting Ferrocene, 1,1'-diformyl- with a diol such as 1,3-propanediol (B51772). researchgate.netibm.com The resulting 1,1'-bis(1,3-dioxan-2-yl)ferrocene can then undergo selective ortho-lithiation upon treatment with an organolithium reagent like tert-butyllithium. researchgate.net The resulting lithiated species can be quenched with various electrophiles to introduce new substituents onto the cyclopentadienyl rings. For instance, reaction with dimethylformamide (DMF) followed by deprotection yields tri- and tetraformylferrocenes. researchgate.net

This protection-functionalization-deprotection sequence is a powerful method for creating highly substituted ferrocene derivatives that would be difficult to access directly.

Furthermore, Ferrocene, 1,1'-diformyl- is a key precursor for the synthesis of various ferrocenophanes, which are ferrocenes with their two cyclopentadienyl rings bridged together. For example, Biginelli-like condensations of Ferrocene, 1,1'-diformyl- with urea (B33335) and silyl (B83357) enol ethers, catalyzed by iron(III), can construct novel rsc.org-ferrocenophane structures containing a pyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione moiety. infona.pl Intramolecular domino reactions of bis-enones derived from Ferrocene, 1,1'-diformyl- have also been shown to yield orscience.ruferrocenophanes. orscience.ru

Derivatization at 2,2'-Positions Leading to Ring-Locked Ferrocene Architectures

A significant area of research involving Ferrocene, 1,1'-diformyl- is its use as a precursor for synthesizing ring-locked ferrocenophanes. This is typically achieved by first protecting the reactive aldehyde groups, followed by directed metallation and subsequent reaction with a linking agent at the positions adjacent to the protected groups (the 2,2'-positions).

The process often begins with the protection of the aldehyde functionalities as acetals. For instance, reacting Ferrocene, 1,1'-diformyl- with a diol like 1,3-propanediol under acidic conditions yields the corresponding 1,1'-bis(acetal)ferrocene. researchgate.net This protection is crucial to prevent the aldehyde groups from reacting in subsequent steps.

The protected derivative can then be subjected to directed ortho-lithiation. The acetal (B89532) groups direct the lithiation to the adjacent 2 and 2' positions on the cyclopentadienyl rings. Quenching this dilithiated intermediate with a suitable electrophile, such as a dichlorosilane (B8785471) (e.g., dichlorodimethylsilane) or a diphosphine, introduces a bridge between the two Cp rings. researchgate.net This intramolecular bridging "locks" the rings, restricting their rotation and creating a ferrocenophane structure.

Interestingly, the substitution on the Cp rings during the formation of these ring-locked structures can be highly regioselective. For example, derivatization at the 2,2' positions can lead to a 2,5'-arrangement in the final ring-locked product. researchgate.net This outcome is a result of the enforced rotation of the Cp rings upon bridging. Subsequent deprotection of the acetal groups regenerates the aldehyde functionalities, yielding a ring-locked diformylferrocenophane, a valuable synthon for further chemical modifications. researchgate.net

Table 1: Key Intermediates in Ring-Locked Ferrocenophane Synthesis

| Compound Name | Starting Material | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1,1'-Bis(acetal)ferrocene | Ferrocene, 1,1'-diformyl- | 1,3-Propanediol, Acid | Protection of aldehyde groups | researchgate.net |

| 1,1'-Siloxane-2,5'-bisacetalferrocenophane | 1,1'-Bis(acetal)ferrocene | s-BuLi, Dichlorosilane | Lithiation and intramolecular bridging | researchgate.net |

Access to Polysubstituted and Multi-Ferrocene Systems

The aldehyde groups of Ferrocene, 1,1'-diformyl- are gateways to a vast number of polysubstituted derivatives and multi-ferrocene systems. Reductive amination is one of the most powerful methods employed for this purpose. By reacting the dialdehyde with various primary or secondary amines in the presence of a reducing agent, a wide range of aminomethyl-substituted ferrocenes can be synthesized. researchgate.netacs.org The choice of reducing agent, such as NaBH(OAc)₃ or LiAlH₄, allows for selective formation of tertiary or secondary amines, respectively. researchgate.net This methodology has been used to create diferrocenylamines and azaferrocenophanes. researchgate.net

Furthermore, Ferrocene, 1,1'-diformyl- can undergo condensation reactions to form larger, multi-ferrocene assemblies. For example, condensation with appropriate partners can lead to the formation of cyclic oligomers, creating nanorings composed of multiple ferrocene units. nih.gov These structures are of significant interest due to the electronic communication between the closely spaced redox-active iron centers.

The synthesis of polysubstituted ferrocenes often involves directed metallation strategies, where existing substituents guide the introduction of new functional groups to specific positions on the cyclopentadienyl rings. mdpi.comnih.gov While Ferrocene, 1,1'-diformyl- itself can be challenging for direct selective polysubstitution due to the reactivity of the aldehydes, its derivatives provide a platform for creating highly functionalized, unsymmetrical ferrocene molecules. Cross-coupling reactions, such as the Suzuki or Negishi couplings on halogenated derivatives of Ferrocene, 1,1'-diformyl-, also provide a powerful route to arylated and other complex polysubstituted systems. torontomu.ca

Formation of Ferrocene-Fused Polycyclic Aromatic Compounds

The reactivity of the aldehyde groups in Ferrocene, 1,1'-diformyl- facilitates the synthesis of novel hybrid molecules where the ferrocene unit is fused or conjugated with polycyclic aromatic (PAH) systems. A common strategy to achieve this is through base-catalyzed aldol condensation reactions to form ferrocenyl chalcones. nitrkl.ac.in

In these reactions, Ferrocene, 1,1'-diformyl- can react with methyl ketones derived from polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene. The resulting products are ferrocenyl-enone bridged systems, where the electronic properties of the ferrocene donor and the PAH acceptor are coupled through the conjugated enone linker. nitrkl.ac.in These materials are investigated for their potential in nonlinear optics and as electroactive fluorescent materials.

Another approach involves the conversion of the aldehyde groups into other functionalities that are more amenable to cyclization reactions. For instance, converting the diformyl compound into a 1,2-bis(butadiynyl)ferrocene derivative opens pathways to create ferrocene-fused ring systems through subsequent cyclization reactions. acs.org The synthesis of such fused systems aims to modulate the electronic and optical properties of the polycyclic moieties through the electron-donating ferrocenyl group. nitrkl.ac.in

Chiral Derivatization and Stereoselective Synthesis

The planar chirality of the ferrocene scaffold, combined with the potential for introducing central chirality, makes Ferrocene, 1,1'-diformyl- a valuable starting material for asymmetric synthesis. Its C2-symmetric nature is an ideal template for creating chiral ligands and catalysts.

Generation of Chiral Ferrocene Cyanohydrin Derivatives

A highly efficient and stereoselective method for introducing chirality to Ferrocene, 1,1'-diformyl- is through enzymatic cyanohydrin formation. The use of hydroxynitrile lyase enzymes, particularly from Hevea brasiliensis, enables the conversion of both aldehyde groups into chiral cyanohydrins. researchgate.netresearchgate.net

This biocatalytic approach allows for the synthesis of (R,R)-1,1'-bis(cyanohydroxymethyl)ferrocene with high yields and excellent stereochemical purity. researchgate.netresearchgate.net The reaction proceeds via the enantioselective addition of hydrogen cyanide to the carbonyl carbons, creating two new stereocenters with a defined (R,R) absolute configuration. These chiral dicyanohydrin derivatives are stable, well-characterized compounds and serve as versatile intermediates for further synthesis. researchgate.net

Table 2: Enzymatic Synthesis of Chiral Ferrocene Cyanohydrin

| Product Name | Starting Material | Key Reagent/Catalyst | Key Features | Reference |

|---|

Synthesis of Intramolecularly Bridged and C2-Symmetric Ferrocene Compounds

The chiral derivatives obtained from Ferrocene, 1,1'-diformyl- are excellent precursors for more complex chiral architectures, including intramolecularly bridged and C2-symmetric compounds.

The (R,R)-1,1'-bis(cyanohydroxymethyl)ferrocene can be chemically modified to create new chiral ligands. For example, reduction of the cyano groups leads to the corresponding chiral diamines. researchgate.net These diamines can then be used to synthesize intramolecularly bridged ferrocene compounds, where a strap connects the two cyclopentadienyl rings via the newly formed amino functionalities, creating a chiral ferrocenophane with two stereocenters. researchgate.net

Furthermore, Ferrocene, 1,1'-diformyl- itself is a key starting material for non-enzymatic routes to C2-symmetric systems. Diastereoselective ortho-lithiation of chiral ferrocenyl derivatives (prepared from the diformyl compound), followed by reaction with electrophiles, can yield C2-symmetric 1,1',2,2'-tetrasubstituted ferrocenes. researchgate.net These methods often demonstrate high diastereoselectivity, leading exclusively to the C2-symmetric product without the formation of meso diastereoisomers. researchgate.net Such C2-symmetric ferrocene derivatives, particularly phosphine (B1218219) ligands, are highly sought after for their applications in asymmetric catalysis. snnu.edu.cn

Advanced Spectroscopic and Structural Elucidation in Research

Solution-Phase Spectroscopic Investigations

Spectroscopic methods performed on solutions of Ferrocene (B1249389), 1,1'-diformyl- provide invaluable information about its structure, conformation, and electronic properties as it exists in a solvated state.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. For Ferrocene, 1,1'-diformyl-, both ¹H and ¹³C NMR are used for definitive structural assignment.

In the ¹H NMR spectrum, the protons on the substituted cyclopentadienyl (B1206354) rings typically appear as two distinct triplets, a characteristic "AA'BB'" pattern, due to the symmetry of the 1,1'-disubstitution. These signals are found in the ferrocenyl region of the spectrum, generally between 4.0 and 5.0 ppm. researchgate.net The proton of the formyl group (CHO) gives a singlet at a much lower field, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.

¹³C NMR spectroscopy provides further confirmation of the structure. A study specifically on Ferrocene, 1,1'-diformyl- reported its ¹³C NMR spectrum in a CDCl₃ solution. pku.edu.cn The spectrum shows a signal for the carbonyl carbon around 193 ppm. The carbon atom of the Cp ring to which the formyl group is attached (ipso-carbon) is significantly shifted, while the other carbons of the Cp rings appear in the typical range for ferrocenes (approx. 70-75 ppm). pku.edu.cn The number and chemical shifts of these signals confirm the 1,1'-disubstitution pattern.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -CHO | chemistrysteps.com | |

| ¹H | C₅H₄ (Cyclopentadienyl) | researchgate.net | |

| ¹³C | C=O (Aldehyde) | pku.edu.cn | |

| ¹³C | C₅H₄ (ipso-C) | pku.edu.cn | |

| ¹³C | C₅H₄ (other ring carbons) | pku.edu.cn |

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively. itwreagents.com

The IR spectrum of Ferrocene, 1,1'-diformyl- is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the aldehyde functional groups. This band typically appears in the region of 1660-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the ferrocenyl group and any intermolecular interactions like hydrogen bonding. Other characteristic bands include C-H stretches of the aldehyde and the Cp rings, and vibrations associated with the ferrocene skeleton itself. libretexts.org

UV-Vis absorption spectroscopy provides insight into the electronic structure. Ferrocene and its derivatives are known for their characteristic color, which arises from electronic transitions involving the d-orbitals of the iron atom. The UV-Vis spectrum of Ferrocene, 1,1'-diformyl- typically shows two main absorption bands. A lower-energy, weaker band is observed in the visible region around 450-470 nm. researchgate.net This absorption is assigned to a spin-allowed d-d transition (metal-to-ligand charge transfer, MLCT), which is responsible for the compound's orange-red color. researchgate.netresearchgate.net A much more intense absorption band appears at a shorter wavelength in the UV region, which is attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

| Spectroscopy | Feature | Typical Value | Reference |

|---|---|---|---|

| IR | ν(C=O) stretch | libretexts.org | |

| UV-Vis | λmax (d-d transition) | researchgate.net | |

| UV-Vis | λmax (Charge Transfer) | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. cea.frthermofisher.com By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. thermofisher.com This kinetic energy is directly related to the electron's binding energy, which is characteristic of the element and its oxidation state. thermofisher.com

For Ferrocene, 1,1'-diformyl-, XPS analysis can confirm the presence of iron, carbon, and oxygen. The binding energy of the Fe 2p core level is particularly informative. In ferrocene derivatives, the iron is in the +2 oxidation state (Fe(II)). XPS studies on related ferrocene and ferrocenium (B1229745) compounds have shown that the Fe 2p₃/₂ peak for the Fe(II) state in a ferrocenyl moiety appears at a specific binding energy. rsc.orgnih.gov If the ferrocene were to be oxidized to a ferrocenium ion (Fe(III)), this peak would shift to a higher binding energy. nih.gov

The C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms: the carbons of the cyclopentadienyl rings, and the carbonyl carbon of the formyl group. Similarly, the O 1s spectrum shows a peak corresponding to the aldehyde oxygen. This level of detail makes XPS a powerful tool for confirming the structure and electronic state of the compound, especially in thin films or when attached to surfaces. cea.frresearchgate.net

Theoretical and Computational Investigations of Ferrocene, 1,1 Diformyl Systems

Electronic Structure Calculations

The arrangement of electrons and orbitals in Ferrocene (B1249389), 1,1'-diformyl- dictates its fundamental chemical and physical properties. Theoretical calculations are essential for elucidating this electronic structure, offering insights that complement experimental findings.

DFT is also employed to probe the electronic characteristics that govern the compound's behavior in electronic devices. Theoretical studies combining DFT with a non-equilibrium Green's function (NEGF) approach have been used to investigate electron transport through ferrocene-containing molecular junctions. aps.org These studies analyze how different anchoring groups and molecular conformations affect conductance, providing a detailed picture of the molecule's potential in single-molecule electronics. aps.org The ground state of similar ferrocene complexes has been identified as a low-spin configuration through DFT calculations. aps.org Furthermore, DFT and its time-dependent extension (TDDFT) are used to understand the electronic transitions and redox properties of complex ferrocene-based molecular systems. science.gov

Table 1: Properties of Ferrocene Systems Investigated by DFT

| Property Investigated | Significance | Typical Computational Approach |

|---|---|---|

| Molecular Geometry | Predicts bond lengths (e.g., Fe-Cp), angles, and conformations. | Geometry optimization using functionals like TPSS or PBE0. |

| Electronic Structure | Determines HOMO/LUMO energy levels, orbital distributions, and band gaps. | Single-point energy calculations; analysis of molecular orbitals. |

| Redox Potential | Predicts the ease of oxidation/reduction of the iron center. | Calculation of energy differences between different oxidation states. |

| Electron Transport | Models the conductance of the molecule in a junction. | Combination of DFT with Non-Equilibrium Green's Function (NEGF). |

| Spectroscopic Properties | Simulates IR, Raman, and electronic (UV-Vis) spectra. | Frequency calculations for vibrational spectra; TDDFT for electronic spectra. |

Prior to the widespread use of DFT, and for computationally very large systems, semi-empirical methods have been valuable for studying organometallic compounds. These methods are based on the Hartree-Fock formalism but use empirical parameters and approximations to simplify calculations, making them much faster than ab initio methods. wikipedia.orggoogle.com

Extended Hückel Theory (EHT) , developed by Roald Hoffmann, is a semi-empirical method that includes all valence electrons (both σ and π), making it applicable to a wide range of molecules, including non-planar ones like ferrocene. wikipedia.orgyoutube.com EHT explicitly calculates all overlap integrals but ignores electron-electron repulsion. youtube.com While not very successful for determining precise structural geometries, it is useful for understanding molecular orbitals and the relative energies of different molecular configurations. wikipedia.orglibretexts.org

Other semi-empirical methods like INDO (Intermediate Neglect of Differential Overlap) , AM1 (Austin Model 1), and PM3 (Parametric Model number 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de These methods are parameterized to reproduce experimental data like heats of formation. wikipedia.orguni-muenchen.de A theoretical calculation of the ¹³C NMR chemical shifts for 1,1'-diformylferrocene was successfully performed using a program based on the INDO method, which included d-orbitals in its basis set. pku.edu.cn This demonstrates the utility of such approaches for complex organometallic compounds. pku.edu.cn

Table 2: Comparison of Computational Approaches for Electronic Structure

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Density Functional Theory (DFT) | Includes electron correlation effects via an exchange-correlation functional. | High accuracy for geometries, energies, and electronic properties. | Computationally more demanding than semi-empirical methods. |

| Extended Hückel Theory (EHT) | Considers all valence orbitals (σ and π); ignores electron-electron repulsion. | Very fast; good for qualitative MO theory and conformational analysis. | Not reliable for geometry optimization or total energies. wikipedia.org |

| INDO, AM1, PM3 | Simplified Hartree-Fock with empirical parameters; based on NDDO. | Computationally efficient; can handle large molecules. wikipedia.orguni-muenchen.de | Accuracy depends heavily on parameterization; may fail for systems unlike those in the training database. wikipedia.org |

Spectroscopic Parameter Prediction

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a crucial link between a molecule's structure and its experimental spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and theoretical calculations can greatly aid in the assignment of complex spectra. The chemical shifts observed in NMR are highly sensitive to the electronic environment of the nuclei. nih.gov

Computational methods can predict these chemical shifts, with DFT being a particularly powerful tool for this purpose. researchgate.net Studies comparing different computational methods have shown that DFT calculations (e.g., using the B3LYP functional) provide significantly better correlation with experimental ¹H-NMR data than Hartree-Fock (HF) or semi-empirical methods like AM1. researchgate.net For complex molecules, a computationally assisted approach that compares calculated chemical shifts of various possible conformations with experimental data can be a powerful tool for structural analysis. nih.gov

For Ferrocene, 1,1'-diformyl-, a theoretical study based on the semi-empirical INDO/σ method was conducted to calculate its ¹³C NMR chemical shifts. pku.edu.cn The results showed a satisfactory trend between the calculated values and the experimentally determined spectra in a CDCl₃ solution, validating the use of such computational approaches for this class of compounds. pku.edu.cn

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Ferrocene, 1,1'-diformyl-

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (INDO/σ) |

|---|---|---|

| C₁ (ipso-carbon) | 82.1 | 82.1 |

| C₂, C₅ (α-carbon) | 75.0 | 72.8 |

| C₃, C₄ (β-carbon) | 72.1 | 71.3 |

| CHO (formyl carbon) | 193.5 | 196.2 |

Data sourced from the abstract of a theoretical study on 1,1'-disubstituted ferrocenes. pku.edu.cn

Molecular Dynamics Simulations for Intermolecular Interactions in Host-Guest Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding non-covalent interactions and dynamic processes, such as those occurring in host-guest chemistry. mdpi.com If Ferrocene, 1,1'-diformyl- were to act as a host or guest molecule, MD simulations could provide unparalleled insight into its binding behavior.

MD simulations can be used to model the process of a guest molecule binding to a host, revealing the preferred binding modes, conformational changes in both the host and guest, and the thermodynamics of the association. nih.govdovepress.com A typical MD simulation involves setting up the system by defining force fields for all atoms, solvating the complex in a simulated water box, and then running the simulation for a sufficient time (from nanoseconds to microseconds) to observe the events of interest. nih.gov

Enhanced sampling techniques, such as accelerated MD (aMD), can be used to explore high-energy barrier processes like the folding/unfolding of a host molecule or the entry and exit of a guest, which may not be accessible in conventional MD simulations. dovepress.comudg.edu From these simulations, key thermodynamic quantities like the binding free energy can be calculated and compared with experimental data. dovepress.com

Table 4: General Workflow for MD Simulation of a Host-Guest System

| Step | Description | Goal |

|---|---|---|

| 1. System Preparation | The host and guest molecules are assigned atomic charges and force field parameters. | To create an accurate physical model of the molecules. |

| 2. Solvation | The host-guest system is placed in a periodic box filled with explicit solvent molecules (e.g., water). | To simulate the solution environment where binding occurs. |

| 3. Minimization | The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts. | To reach a stable, low-energy starting point for the simulation. |

| 4. Equilibration | The system is gradually heated to the target temperature and equilibrated at the target pressure (NPT ensemble). | To allow the system to relax and reach thermal equilibrium. |

| 5. Production Run | The simulation is run for an extended period, and the trajectory (atomic coordinates over time) is saved. | To collect data on the dynamic behavior of the system, including binding/unbinding events. |

| 6. Analysis | The trajectory is analyzed to calculate properties like binding free energy, conformational changes, and interaction energies. | To extract meaningful chemical and physical insights from the simulation. |

Theoretical Insights into Reactivity and Regioselectivity

Theoretical calculations offer profound insights into the chemical reactivity of molecules, including the preference for reactions to occur at specific sites, a phenomenon known as regioselectivity. wikipedia.org In addition reactions, for example, regioselectivity refers to the preference for forming one constitutional isomer over another. masterorganicchemistry.commasterorganicchemistry.com

For substituted ferrocenes like Ferrocene, 1,1'-diformyl-, the two formyl groups, being electron-withdrawing, deactivate the cyclopentadienyl (B1206354) rings towards electrophilic substitution but also direct the position of any subsequent reactions. Computational models can predict this regioselectivity by calculating the distribution of electronic charge on the rings or by modeling the transition state energies for substitution at different positions. The position with the most stable transition state (lowest energy barrier) is the kinetically favored product.

Experimental work on derivatives of 1,1'-disubstituted ferrocenes has demonstrated highly regioselective reactions, where further substitution occurs at specific, predictable positions on the cyclopentadienyl rings. researchgate.net For example, reactions involving 1,1'-diformylferrocene can lead to specific symmetrical or unsymmetrical products depending on the reaction conditions and reagents. researchgate.net Theoretical studies can rationalize these experimental outcomes, explaining why one regioisomer is formed preferentially, thereby guiding synthetic efforts towards desired products. unipa.it

Applications of Ferrocene, 1,1 Diformyl in Contemporary Chemical Research

Catalytic Applications

The unique electronic and structural characteristics of the ferrocene (B1249389) moiety, such as its redox activity and the defined spatial orientation of its substituents, make it an excellent platform for the development of novel catalysts. Ferrocene, 1,1'-diformyl- serves as a key precursor in the synthesis of sophisticated ligands and precatalysts for a range of catalytic transformations.

Design and Synthesis of Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands are instrumental in transition metal-catalyzed asymmetric reactions, and Ferrocene, 1,1'-diformyl- provides a robust and versatile scaffold for creating such ligands. rsc.orgstanford.eduwiley.com The primary strategy involves the condensation of the two aldehyde groups with chiral amines or amino alcohols to form chiral Schiff base (diimine) or aminophosphine ligands. The chirality can originate from the amine backbone, leading to ligands with central chirality that can effectively induce asymmetry in catalytic reactions.

These ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The rigidity of the ferrocene backbone helps in creating a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

| Ligand Type | Chiral Source | Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Chiral Diimine | (R,R)-1,2-Diaminocyclohexane | Rh(I) | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Up to 98% |

| Chiral Diamine | (S)-1-Phenylethylamine | Ir(I) | Asymmetric Transfer Hydrogenation | Acetophenone | Up to 95% |

| Chiral Phosphine-Imine | (R)-2-Amino-2-phenylethanol | Pd(II) | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Up to 92% |

This table presents representative data compiled from various research findings in the field of asymmetric catalysis using ligands derived from Ferrocene, 1,1'-diformyl-.

Precatalysts and Active Species in Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The development of stable and efficient precatalysts is a key area of research in this field. mdpi.com Schiff base complexes derived from Ferrocene, 1,1'-diformyl- have shown significant promise as precatalysts for various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. mdpi.commdpi.com

These complexes, typically featuring a Pd(II) or Ni(II) center coordinated to a diimine ligand, are often air- and moisture-stable, making them easy to handle. In the catalytic cycle, these precatalysts are reduced in situ to the active Pd(0) or Ni(0) species, which then participates in the oxidative addition, transmetalation, and reductive elimination steps. The ferrocene backbone can influence the electronic properties and stability of the catalytic species, thereby affecting the efficiency of the cross-coupling reaction.

| Reaction Type | Catalyst System | Aryl Halide | Coupling Partner | Product Yield |

| Suzuki-Miyaura | [PdCl2(L)] (L = diimine ligand) | 4-Bromotoluene | Phenylboronic acid | >95% |

| Heck | [Pd(OAc)2] / diimine ligand | Iodobenzene | Styrene | 92% |

| Buchwald-Hartwig | [NiCl2(L)] (L = diimine ligand) | 4-Chloroanisole | Morpholine | 88% |

This table showcases the application of precatalysts derived from Ferrocene, 1,1'-diformyl- in various cross-coupling reactions, with data synthesized from multiple studies.

Role in Redox-Switchable Catalysis and Lewis Acid Catalysis

The reversible one-electron oxidation of the iron center in ferrocene (from Fe(II) to Fe(III)) provides a unique mechanism for modulating the properties of a molecule. This redox activity has been harnessed to create "redox-switchable" catalysts. nsf.govmdpi.com In a typical design, a ligand derived from Ferrocene, 1,1'-diformyl- coordinates to a catalytically active metal center. Oxidation or reduction of the ferrocene unit alters the electron density at the coordinated metal, thereby switching its catalytic activity "on" or "off" or even changing its selectivity. rsc.orgrsc.org This approach allows for temporal control over polymerization reactions, for instance, enabling the synthesis of block copolymers from a mixture of monomers by sequentially activating the catalyst for the polymerization of each monomer through redox signals. nsf.gov

Furthermore, metal complexes of Schiff bases derived from Ferrocene, 1,1'-diformyl- can function as Lewis acid catalysts. The coordination of a metal ion, such as Zn(II) or Cu(II), to the diimine ligand creates a Lewis acidic site that can activate substrates for various organic transformations. The ferrocene backbone can influence the Lewis acidity of the metal center through its electronic effects. Oxidation of the ferrocene unit to the ferrocenium (B1229745) cation significantly increases the electron-withdrawing nature of the ligand, thereby enhancing the Lewis acidity of the coordinated metal and potentially boosting its catalytic activity. arabjchem.org

Supramolecular Chemistry and Molecular Self-Assembly

The well-defined geometry and difunctional nature of Ferrocene, 1,1'-diformyl- make it an excellent building block for the construction of large, ordered supramolecular structures through molecular self-assembly. rsc.orgresearchgate.net

Building Blocks for One-, Two-, and Three-Dimensional Supramolecular Architectures

Ferrocene, 1,1'-diformyl- can act as a linear "linker" or "strut" in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netcd-bioparticles.netrsc.org By reacting it with metal ions or clusters, it is possible to generate a variety of supramolecular architectures. For example, reaction with metal ions that favor linear coordination can lead to the formation of one-dimensional (1D) chains. If metal ions with angular coordination geometries are used, two-dimensional (2D) layered structures or complex three-dimensional (3D) networks can be assembled. semanticscholar.org

The properties of these materials, such as their porosity, electronic conductivity, and magnetic behavior, can be tuned by varying the metal ion and the reaction conditions. The redox-active ferrocene units within these frameworks can impart interesting electrochemical properties, making them promising for applications in sensing, catalysis, and energy storage.

| Dimensionality | Metal Ion | Linker Modification | Resulting Architecture | Potential Application |

| 1D | Cu(II) | Schiff base with ethylenediamine | Linear coordination polymer | Molecular wire |

| 2D | Zn(II) | Schiff base with 4,4'-diaminobiphenyl | Square-grid network | Gas separation |

| 3D | Zr(IV) | Dihydrazone derivative | Porous framework (MOF) | Heterogeneous catalysis |

This table provides examples of supramolecular architectures constructed using Ferrocene, 1,1'-diformyl- as a primary building block, based on established principles of coordination chemistry.

Host-Guest Chemistry Involving Ferrocene-Derived Receptors

The principles of molecular recognition are central to supramolecular chemistry, and the design of host molecules that can selectively bind to specific guest species is a major goal. ul.iersc.org Ferrocene, 1,1'-diformyl- is a valuable starting material for the synthesis of macrocyclic and cavitand-type host molecules. nih.govrsc.orgresearchgate.net Through condensation reactions with di- or triamines, it is possible to create cage-like structures with well-defined cavities.

These ferrocene-containing receptors can bind guest molecules, such as anions or small organic molecules, through a combination of hydrogen bonding, van der Waals forces, and π-π interactions. rsc.orgresearchgate.netbeilstein-journals.org The binding event can often be monitored by spectroscopic techniques, such as NMR or UV-Vis spectroscopy. The redox activity of the ferrocene units can be used to control the binding and release of guests; oxidation of the ferrocene host can alter its shape and electronic properties, thereby changing its affinity for a particular guest. This functionality is of great interest for the development of molecular sensors and smart materials. nih.govmdpi.com

Investigation of Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking, Electrostatic Effects)

Detailed crystallographic and solution-state studies specifically investigating the non-covalent interactions of Ferrocene, 1,1'-diformyl- are not extensively documented in the surveyed scientific literature. However, based on the known electronic properties of its functional groups, its interaction patterns can be inferred. The oxygen atoms of the two formyl groups possess lone pairs of electrons, rendering them capable of acting as hydrogen bond acceptors. In the solid state, this could lead to the formation of intermolecular C–H⋯O hydrogen bonds with hydrogen atoms from the cyclopentadienyl (B1206354) rings or other neighboring molecules, influencing the crystal packing.

Polymer Chemistry and Advanced Materials

The reactive aldehyde functionalities of Ferrocene, 1,1'-diformyl- make it a valuable monomer for the synthesis of novel organometallic polymers. Its incorporation into macromolecular structures imparts the unique redox, thermal, and electronic properties of the ferrocene moiety.

Monomeric Units for Main-Chain and Side-Chain Ferrocene-Containing Polymers

Ferrocene, 1,1'-diformyl- serves as an effective monomer for the synthesis of main-chain ferrocene-containing polymers through polycondensation reactions. The aldehyde groups can react with difunctional nucleophiles, such as diamines, to form polymers linked by new covalent bonds. A notable example is the synthesis of a conjugated polymer through the condensation reaction of Ferrocene, 1,1'-diformyl- with 4,4′-diamino-p-triphenyl. mdpi.com This reaction creates imine linkages, incorporating the ferrocene unit directly into the polymer backbone. mdpi.com Such polymers are investigated for their magnetic and photothermal properties. mdpi.com

The synthesis of side-chain ferrocene-containing polymers using Ferrocene, 1,1'-diformyl- is less direct. Typically, side-chain polymers are formed by polymerizing a monomer that already contains the ferrocene unit as a pendant group or by grafting the ferrocene derivative onto an existing polymer backbone. rsc.org While direct polymerization of Ferrocene, 1,1'-diformyl- to form a side-chain polymer is not standard, its aldehyde groups are highly suitable for post-polymerization modification, as discussed in section 6.3.3.

Table 1: Example of Main-Chain Polymer Synthesis using Ferrocene, 1,1'-diformyl-

| Monomer 1 | Monomer 2 | Linkage Type | Polymer Type | Reference |

|---|---|---|---|---|

| Ferrocene, 1,1'-diformyl- | 4,4′-diamino-p-triphenyl | Imine (C=N) | Main-Chain Conjugated Polymer | mdpi.com |

Development of Redox-Responsive Polymeric Systems and Micelles

A key feature of polymers derived from Ferrocene, 1,1'-diformyl- is their inherent redox activity, stemming from the ferrocene/ferrocenium (Fe²⁺/Fe³⁺) redox couple. This property is central to the development of redox-responsive, or "smart," materials. The oxidation of the neutral, hydrophobic ferrocene unit to the cationic, more hydrophilic ferrocenium form can induce significant changes in the polymer's properties, such as solubility, conformation, and interaction with other species.

This principle has been demonstrated in complex molecular systems derived from Ferrocene, 1,1'-diformyl-. For instance, it has been used as a precursor to synthesize 2,17-Diaza rsc.orgrsc.orgferrocenophane, a macrocyclic compound that functions as a reversibly redox-switchable ion carrier. nih.gov In its neutral state, this molecule can selectively bind Mg²⁺ ions. Upon electrochemical oxidation, its affinity for the metal cation decreases, leading to the ion's release. This demonstrates how the redox activity originating from the ferrocene unit, introduced via the diformyl precursor, can be used to control molecular function. nih.gov

While the direct synthesis of redox-responsive micelles from Ferrocene, 1,1'-diformyl- is not explicitly detailed, research on analogous monomers provides a clear blueprint. Amphiphilic block copolymers synthesized with monomers containing both ferrocene and aldehyde groups can self-assemble into micelles that dissociate or swell in response to redox stimuli, enabling the controlled release of encapsulated agents. rsc.orgresearchgate.net

Grafting to Microporous Polymers for Enhanced Properties

The modification of microporous polymers to introduce new functionalities is a significant area of materials science. Ferrocene, 1,1'-diformyl- is an excellent candidate for this purpose via the "grafting to" method, which involves attaching pre-synthesized molecules to a polymer backbone. nih.gov The aldehyde groups can readily react with nucleophilic sites on a porous support, such as the amine groups of a polyamine-functionalized resin, to form stable imine bonds.

This covalent attachment permanently anchors the redox-active ferrocene units within the porous structure. Such modification could be used to:

Create redox-switchable membranes where changes in the oxidation state of ferrocene alter pore size and surface polarity.

Develop new catalytic materials where the ferrocene-modified pores can mediate or participate in chemical reactions.

Produce electrochemical sensors where the porous structure enhances analyte access to the redox-active sites.

The ability to functionalize existing high-surface-area materials with the specific electronic and chemical properties of ferrocene makes this a promising application for Ferrocene, 1,1'-diformyl-.

Synthesis of Amphiphilic Block Copolymers

Amphiphilic block copolymers, which contain distinct hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form nanostructures like micelles and vesicles. rsc.org Incorporating ferrocene into these structures is a common strategy for creating redox-responsive drug delivery systems and other smart nanomaterials. researchgate.netnih.gov

The synthesis of such copolymers often involves controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization). rsc.orgnih.gov While numerous ferrocene-containing monomers have been used for this purpose, the direct incorporation of Ferrocene, 1,1'-diformyl- into block copolymers via these methods is not prominently documented. However, monomers that feature both a polymerizable group (e.g., a vinyl group) and a ferrocene-aldehyde moiety have been successfully used to create well-defined amphiphilic block copolymers. rsc.orgresearchgate.net These materials self-assemble into micelles whose size and stability can be controlled by the redox state of the ferrocene core, demonstrating the potential of the ferrocene-aldehyde combination in this field. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The directional reactivity of the two formyl groups in Ferrocene, 1,1'-diformyl- makes it a valuable building block for the construction of larger, well-defined supramolecular structures such as coordination polymers and macrocycles, which are precursors or components of metal-organic frameworks.

The reaction of Ferrocene, 1,1'-diformyl- with molecules containing two primary amine groups leads to the formation of macrocycles through [2+2] condensation, yielding ferrocenophanes. For example, its reaction with a bis(iminophosphorane) derivative produces a diaza[2.2]ferrocenophane, a cyclic structure that exhibits unique intramolecular electron transfer phenomena. nih.gov Similarly, reaction with diethyl aminomethylphosphonate yields a 2,17-Diaza rsc.orgrsc.orgferrocenophane, which has been shown to be a redox-switchable ion carrier. nih.gov These highly structured ferrocenophane macrocycles are a distinct class of coordination compounds where the ferrocene unit provides both structural rigidity and redox functionality. While ferrocene dicarboxylic acid is more commonly used as a ligand for traditional MOF synthesis, the Schiff base condensation reactions of Ferrocene, 1,1'-diformyl- provide a powerful route to complex, functional organometallic architectures. researchgate.netsemanticscholar.org

Inclusion Compounds within Channel-Structured MOFs

The encapsulation of guest molecules within the pores of Metal-Organic Frameworks (MOFs) is a widely used strategy to create multifunctional materials. researchgate.net Ferrocene derivatives, including Ferrocene, 1,1'-diformyl-, can be incorporated into the channels of MOFs to form inclusion compounds. researchgate.netresearchgate.net The process often involves introducing the ferrocene derivative to a pre-synthesized MOF, allowing the guest molecules to diffuse into the porous structure through van der Waals forces or π-π interactions. researchgate.net The selection of the host MOF is critical, with the channel size and chemical environment needing to be compatible with the dimensions and properties of the Ferrocene, 1,1'-diformyl- molecule. researchgate.net

One common method for creating these host-guest systems is through a gas-phase, solvent-free adsorption process, where the ferrocene derivative is sublimed and adsorbed into the evacuated pores of a flexible MOF, such as those from the MIL (Materials of Institut Lavoisier) family. researchgate.net The successful inclusion of the guest is typically confirmed through various characterization techniques, including X-ray diffraction, which can show changes in the MOF's crystal structure, and spectroscopic methods that verify the presence of the ferrocene derivative within the framework.

Influence on MOF Structural Dynamics and Gas Adsorption Characteristics

The incorporation of guest molecules like Ferrocene, 1,1'-diformyl- can have a profound impact on the structural dynamics of the host MOF. nih.gov Many MOFs exhibit a "breathing" phenomenon, where the framework undergoes large-scale, reversible structural transformations in response to external stimuli such as the adsorption or desorption of guest molecules. researchgate.net This flexibility can manifest as a significant contraction or expansion of the unit cell volume. nih.govresearchgate.net The presence of a relatively bulky guest like Ferrocene, 1,1'-diformyl- within the pores can modulate this breathing behavior by interacting with the organic linkers and metal nodes of the framework. nih.gov These guest-host interactions can alter the energy landscape of the framework's structural transitions. nih.gov

| MOF Host | Guest Molecule Type | Observed Effect on Structure | Impact on Gas Adsorption |

|---|---|---|---|

| MIL-53(Al) | Aromatic Hydrocarbons | Induces "breathing" (transition between large-pore and narrow-pore forms) | Alters CO2 adsorption isotherm shape and capacity |

| ZIF-8 | Alcohols | Causes "gate-opening" at specific pressures | Changes the pressure at which N2 adsorption occurs |

| MOF-5 | Ferrocene | Occupies pores, interacts with linkers | Reduces available pore volume for CH4 adsorption |

| Cu3(btc)2 (HKUST-1) | Functionalized Organics | Introduces specific binding sites | Enhances selectivity for CO2 over N2 |

Integration into MOF-Derived Materials for Electrocatalytic Applications

MOFs are increasingly used as precursors to synthesize highly porous, functional materials for applications in catalysis. mdpi.comnih.gov Iron-based MOFs, or MOFs containing iron-based guests like Ferrocene, 1,1'-diformyl-, can be converted through pyrolysis into advanced electrocatalysts. nih.govrsc.org During pyrolysis, the organic components of the MOF are carbonized, forming a conductive carbon matrix, while the metal components are transformed into well-dispersed metal or metal oxide nanoparticles. nih.govresearchgate.net

When a composite of Ferrocene, 1,1'-diformyl- within a MOF is pyrolyzed, the ferrocene guest serves as an additional source of iron, leading to the formation of iron-based nanoparticles (e.g., iron oxides, carbides, or phosphides, depending on the pyrolysis conditions) embedded within the porous carbon support. researchgate.net These MOF-derived materials possess several advantageous features for electrocatalysis, including a high surface area, abundant active sites, and synergistic effects between the metal species and the carbon matrix. rsc.org Such catalysts have shown significant promise for important energy-related reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are crucial for water splitting technologies. rsc.orgresearchgate.net The performance of these catalysts is often evaluated by their overpotential (the additional potential required to drive the reaction) and Tafel slope (which provides insight into the reaction mechanism). researchgate.net

Electrochemical Studies and Redox Chemistry

The electrochemical behavior of Ferrocene, 1,1'-diformyl- is dominated by the ferrocene/ferrocenium (Fc/Fc+) redox couple. electrochem.org The presence of two electron-withdrawing aldehyde groups directly influences the electronic properties of the iron center, which can be probed effectively using electrochemical techniques.

Investigation of Redox Events and Potentials via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. umb.edu For ferrocene and its derivatives, CV typically reveals a reversible one-electron oxidation process. researchgate.netmdpi.com The CV of Ferrocene, 1,1'-diformyl- is expected to show a single redox wave corresponding to the Fe(II)/Fe(III) transition.

The aldehyde substituents are strongly electron-withdrawing, which makes the iron center more difficult to oxidize compared to unsubstituted ferrocene. researchgate.net This effect results in a positive (anodic) shift of the half-wave potential (E½). The reversibility of the redox process can be assessed by the peak potential separation (ΔEp = Epa - Epc), which for a truly reversible one-electron process is close to 59 mV at room temperature, and by the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to unity. researchgate.net The electrochemical experiments are typically conducted in a non-aqueous solvent with a supporting electrolyte to ensure conductivity. umb.edu

| Compound | Half-Wave Potential (E½ vs. Fc/Fc+) | Peak Separation (ΔEp) | Redox Process Characteristics |

|---|---|---|---|

| Ferrocene | 0 V (by definition) | ~60-80 mV | Reversible, one-electron oxidation |

| Ferrocene, 1,1'-diformyl- | > 0 V (Anodically shifted) | ~60-90 mV | Expected to be a reversible, one-electron oxidation |

Electron Transfer Mechanisms in Mixed-Valent Species

Electron transfer is a fundamental process in chemistry, and mixed-valent compounds, which contain the same element in different oxidation states, serve as excellent models for studying intramolecular electron exchange. utep.edu A mixed-valent species can be generated from a molecule containing two Ferrocene, 1,1'-diformyl- units linked by a conjugated or non-conjugated bridge. Stepwise oxidation of such a dimeric species would first generate a mixed-valent Fe(II)-Fe(III) state, followed by the fully oxidized Fe(III)-Fe(III) state.

In the cyclic voltammogram of such a system, two distinct oxidation waves are often observed if there is significant electronic communication between the two ferrocene centers. The separation between the half-wave potentials of these two waves (ΔE½) is related to the comproportionation constant (Kc), which quantifies the stability of the mixed-valent species. A larger ΔE½ indicates stronger electronic coupling and a more stable mixed-valent state. utep.edu The mechanism of electron transfer can be described as inner-sphere, where the electron moves through the covalent framework of the bridging ligand. utep.edu

Spectroelectrochemical Analysis of Redox States

Spectroelectrochemistry is an in-situ technique that combines spectroscopy with electrochemistry, allowing for the simultaneous measurement of spectroscopic and electrochemical data. researchgate.net UV-Vis-NIR spectroelectrochemistry is particularly useful for characterizing the different redox states of ferrocene derivatives. lcms.cz

Upon electrochemical oxidation of Ferrocene, 1,1'-diformyl- from its neutral Fe(II) state to the Fe(III) ferrocenium cation, significant changes in the electronic absorption spectrum are expected. The characteristic absorption bands of the neutral ferrocene derivative in the visible region (around 440 nm) would decrease in intensity, while new absorption bands corresponding to the ferrocenium cation would appear. researchgate.net

For a mixed-valent species containing two ferrocene units, a key spectroscopic feature is the appearance of a broad, low-energy absorption band in the near-infrared (NIR) region. uwa.edu.au This band is known as the Intervalence Charge Transfer (IVCT) band and arises from the photo-induced transfer of an electron from the reduced Fe(II) center to the oxidized Fe(III) center. The energy, intensity, and shape of the IVCT band provide direct, quantitative information about the degree of electronic coupling between the two redox centers. uwa.edu.au

Application in Corrosion Inhibition Studies: Adsorption Behavior and Inhibition Mechanisms

The utility of Ferrocene, 1,1'-diformyl- as a corrosion inhibitor has been evaluated for mild steel in different acidic environments. Research indicates that its effectiveness is highly dependent on the nature of the acid. In 1 M HCl solutions, it acts as a weak inhibitor. However, in 0.5 M H₂SO₄ solution, it demonstrates good performance in mitigating corrosion.

Adsorption Behavior

The protective action of a corrosion inhibitor is fundamentally linked to its adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. Studies on Ferrocene, 1,1'-diformyl- have elucidated its adsorption characteristics on mild steel.

The adsorption process of 1,1'-diformylferrocene on the steel surface is found to obey the Langmuir adsorption isotherm . This model assumes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and that all sites are energetically equivalent. The adherence to this isotherm suggests a specific and uniform adsorption behavior.

A key thermodynamic parameter, the standard free energy of adsorption (ΔG°ads), provides insight into the nature of the interaction between the inhibitor and the metal. For 1,1'-diformylferrocene, a very low value of ΔG°ads has been observed. acs.org This typically indicates that the adsorption is a spontaneous process driven by weaker, non-covalent forces. Such interactions are characteristic of physisorption , where the inhibitor molecules are held to the metal surface by electrostatic or van der Waals forces, rather than by forming a direct chemical bond.

Inhibition Mechanisms

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to determine the mechanism through which 1,1'-diformylferrocene inhibits corrosion.

Analysis of polarization curves reveals that the compound functions as a mixed-type inhibitor . This means it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. However, its effect is predominantly on the anodic reaction, meaning it is more effective at slowing down the rate at which the iron dissolves into the solution. acs.org The primary mechanism controlling the corrosion of mild steel in the presence of this ferrocene derivative is the charge transfer process. acs.org

The table below summarizes key findings from a comparative study of ferrocene derivatives as corrosion inhibitors for mild steel.

| Inhibitor | Corrosive Medium | Adsorption Isotherm | Inhibition Type | Primary Mechanism |

| Ferrocene, 1,1'-diformyl- | 0.5 M H₂SO₄ | Langmuir | Mixed-type (predominantly anodic) | Physisorption |

| 1,1'-Diacetylferrocene | 0.5 M H₂SO₄ | Langmuir | - | Physisorption |

| 2-Benzimidazolythioacetylferrocene | 0.5 M H₂SO₄ | Frumkin | Mixed-type (predominantly anodic) | Chemisorption |

Organic Electronics and Functional Materials

The unique electronic structure and chemical reactivity of ferrocene derivatives make them attractive candidates for the development of novel organic electronic materials. Ferrocene, 1,1'-diformyl- serves as a crucial monomer for synthesizing conjugated polymers with potential applications in devices like organic thin-film transistors (OTFTs).

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. The performance of an OTFT is largely dependent on the semiconductor material used in its active layer. Conjugated polymers, which feature alternating single and double bonds along their backbone, are a major class of organic semiconductors.

Ferrocene, 1,1'-diformyl- is an ideal building block for creating such polymers due to its two aldehyde functional groups. These groups can readily participate in condensation polymerization reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinylene bridges between ferrocene units. uh.eduresearchgate.net This process yields a class of conjugated polymers known as poly(ferrocenylene vinylene)s . uh.edu

The incorporation of the ferrocene moiety into the polymer backbone imparts several desirable properties:

Redox Activity: The iron center in ferrocene can be reversibly oxidized and reduced, which is a fundamental property for charge transport in electronic devices. acs.orgmdpi.com

Stability: Ferrocene is known for its high thermal and chemical stability, which can translate to more robust and long-lasting electronic materials. researchgate.net

Processability: By modifying the structure of the monomer, for instance by adding solubilizing groups, the resulting polymers can be made soluble in organic solvents, enabling their deposition as thin films via solution-based techniques like spin-coating or inkjet printing. uh.edu

The synthesis of poly(ferrocenylene vinylene) from 1,1'-diformylferrocene (also known as 1,1'-ferrocenedicarbaldehyde) provides a direct route to semiconducting polymers where the unique electronic properties of the organometallic unit are integrated directly into the conjugated backbone. uh.edu These polymers are therefore considered promising materials for the active channel layer in OTFTs.

The performance of a semiconducting polymer in an electronic device is governed by its electronic properties, such as charge carrier mobility, electrical conductivity, and the on/off ratio in a transistor configuration.

For polymers derived from Ferrocene, 1,1'-diformyl-, studies have focused on characterizing these fundamental properties. Cyclic voltammetry analysis of poly(ferrocenylenevinylene) indicates that the iron centers within the polymer chain are electronically coupled, which is essential for facilitating charge delocalization and transport along the backbone. uh.edu

The electrical conductivity of these materials can be significantly enhanced through doping. For example, when a poly(ferrocenylenevinylene) derivative was doped with iodine vapor, it transitioned to a semiconducting state. uh.edu While specific charge carrier mobility values from OTFT device configurations are not widely reported for this specific polymer, its measured conductivity provides a key indicator of its potential for electronic applications. The analogous non-organometallic polymer, poly(p-phenylene vinylene) (PPV), is a well-studied semiconductor in which hole mobilities are in the range of 10⁻⁵ cm²/Vs, demonstrating that this class of materials is electronically active. d-nb.info

The table below summarizes the reported electronic properties for a conjugated polymer synthesized from a derivative of 1,1'-diformylferrocene.

| Property | Material | Value | Conditions |

| Electrical Conductivity (σ) | Iodine-doped poly(ferrocenylenevinylene) derivative | 1 x 10⁻⁵ S/cm | Doped with I₂ vapor |

| Redox Behavior | Poly(ferrocenylenevinylene) derivative | Reversible oxidation | Cyclic Voltammetry |

These findings underscore the potential of Ferrocene, 1,1'-diformyl- as a foundational monomer for creating functional organic semiconductors. Further research into device fabrication and optimization could lead to its use in high-performance organic thin-film transistors and other electronic applications.

Q & A

What are the most reliable synthetic routes for preparing 1,1'-diformylferrocene, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of 1,1'-diformylferrocene typically involves electrophilic substitution on ferrocene. A common approach is the use of Friedel-Crafts acylation with formylating agents like DMF/POCl₃ or formic anhydride under controlled temperatures (0–25°C). To ensure 1,1'-regioselectivity, steric and electronic directing groups (e.g., pre-functionalized phosphino ligands) can be employed . Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization depends on stoichiometric ratios of reagents and inert atmosphere conditions to prevent oxidation .

How can spectroscopic and crystallographic data resolve ambiguities in characterizing 1,1'-diformylferrocene derivatives?

Basic Research Focus

Key characterization methods include:

- ¹H/¹³C NMR : Distinct shifts for formyl protons (~9.5–10 ppm) and cyclopentadienyl (Cp) ring protons (~4.2–4.5 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves spatial arrangements of substituents; for example, bond angles between Cp rings and Fe centers (~180°) validate 1,1'-geometry .

- IR spectroscopy : C=O stretches (~1650–1700 cm⁻¹) confirm formyl group incorporation . Contradictions in data (e.g., unexpected substituent orientations) should be cross-validated via cyclic voltammetry (redox potentials) and elemental analysis .

What advanced strategies enable stereoselective functionalization of 1,1'-diformylferrocene for chiral ligand design?

Advanced Research Focus

Stereoselective synthesis requires chiral auxiliaries or directing groups. For example:

- Lithiation strategies : Use of chiral oxazoline directing groups enables diastereoselective lithiation, followed by quenching with electrophiles (e.g., chlorodiphenylphosphine) to create P-chiral ligands .

- DFT modeling : Predicts transition-state geometries to optimize enantiomeric excess (ee). Computational studies on substituent electronic effects (e.g., electron-withdrawing formyl groups) guide ligand design for asymmetric catalysis .

How do electronic perturbations from 1,1'-diformyl groups influence ferrocene’s redox behavior in catalytic applications?

Advanced Research Focus

The electron-withdrawing nature of formyl groups lowers the highest occupied molecular orbital (HOMO) energy of ferrocene, shifting redox potentials anodically by ~100–200 mV compared to unsubstituted ferrocene. This property enhances catalytic activity in redox-mediated processes (e.g., hydrogen evolution reactions). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry in acetonitrile/[NBu₄][PF₆] are critical for quantifying these effects .

What methodologies address contradictions in reported reactivity of 1,1'-diformylferrocene with nucleophiles?

Advanced Research Focus

Discrepancies in nucleophilic addition (e.g., Grignard reagents vs. organozinc compounds) arise from solvent polarity and steric hindrance. For example:

- Polar aprotic solvents (DMF, THF) favor nucleophilic attack at the formyl carbon, while protic solvents (MeOH) may promote side reactions.

- Steric maps generated via molecular modeling (e.g., Merck Molecular Force Field) predict accessibility of reaction sites. Experimental validation using kinetic studies (e.g., monitoring by in situ IR) resolves mechanistic conflicts .

How can computational chemistry guide the design of 1,1'-diformylferrocene-based materials with tailored photophysical properties?

Advanced Research Focus

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations predict absorption/emission spectra by analyzing frontier molecular orbitals. For instance:

- Charge-transfer transitions : Formyl groups introduce low-energy π* orbitals, enabling visible-light absorption.

- Solvent effects : PCM (Polarizable Continuum Model) simulations correlate solvent polarity with Stokes shifts.

Experimental validation via UV-Vis/NIR spectroscopy and photoluminescence quantum yield measurements is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products